molecular formula C8H5ClN2OS B1446318 N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride CAS No. 1956426-73-5

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

Cat. No.: B1446318
CAS No.: 1956426-73-5
M. Wt: 212.66 g/mol
InChI Key: FDBBMGSJHVPJBB-FLIBITNWSA-N
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Description

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride (CAS 1956426-73-5) is a specialized heterocyclic building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C8H5ClN2OS and a molecular weight of 212.66 g/mol , this compound features a benzothiazole core, a privileged scaffold in drug discovery known to be associated with a wide range of biological activities . The presence of reactive functional groups, including the carbimidoyl chloride, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize such benzothiazole derivatives in the synthesis of novel compounds, such as hydrazone analogues, for screening against various biological targets . These derivatives have been investigated for their potential as inhibitors of therapeutic enzymes, including H+/K+ ATPase, and for anti-inflammatory applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(6Z)-N-hydroxy-1,3-benzothiazole-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-8(11-12)5-1-2-6-7(3-5)13-4-10-6/h1-4,12H/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBBMGSJHVPJBB-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=NO)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C(=N/O)/Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of Benzothiazole-6-Carbimidoyl Chloride: A Synthetic Pivot for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzothiazole-6-carbimidoyl chloride derivatives. While often overshadowed by their stable end-products, these reactive intermediates serve as critical "linchpins" in medicinal chemistry, enabling the divergent synthesis of pharmacologically active amidines, amidoximes, and heterocycles.

Executive Summary

Benzothiazole-6-carbimidoyl chloride (Structure:


) represents a high-energy electrophilic scaffold derived from benzothiazole-6-carboxamides. Unlike the more common benzothiazole-2-substituted derivatives, functionalization at the 6-position allows for the extension of the pharmacophore into the "northern" region of the binding pocket, a strategy validated in the optimization of DNA minor groove binders and antimicrobial agents.

This guide details the generation, reactivity, and therapeutic application of this intermediate, shifting the focus from simple substitution to complex heterocyclic construction.

Chemical Architecture & Reactivity

The carbimidoyl chloride moiety (also known as an imidoyl chloride) functions as a masked activated amide. It is significantly more electrophilic than the corresponding amide or ester due to the presence of the


 bond and the chloro leaving group.
The Electrophilic Core
  • Resonance Activation: The benzothiazole ring acts as an electron-withdrawing group (EWG), further destabilizing the imidoyl carbon and increasing its susceptibility to nucleophilic attack.

  • Regioselectivity: Nucleophiles attack the imidoyl carbon exclusively, displacing the chloride to form a resonance-stabilized intermediate (amidine salt or conjugate base).

Structural Definition

The core structure discussed is:


[1]
  • R-Group: Typically an aryl or alkyl group derived from the precursor secondary amide.

  • 6-Position: Located on the benzene ring of the benzothiazole, distinct from the 2-position (thiazole ring).

Synthetic Protocols

The generation of benzothiazole-6-carbimidoyl chloride is a moisture-sensitive process requiring anhydrous conditions. It is almost invariably synthesized in situ or isolated with strict exclusion of water to prevent hydrolysis back to the amide.

Precursor Synthesis: Benzothiazole-6-Carboxamide

Before generating the chloride, the amide precursor must be secured.

Protocol: Amidation of Benzothiazole-6-Carboxylic Acid

  • Activation: Suspend benzothiazole-6-carboxylic acid (10 mmol) in dry dichloromethane (DCM). Add oxalyl chloride (12 mmol) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases.

  • Coupling: Evaporate solvent to obtain the acid chloride. Redissolve in DCM and add the appropriate amine (

    
    , 10 mmol) with triethylamine (12 mmol) at 0°C.
    
  • Isolation: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
Core Protocol: Generation of Carbimidoyl Chloride

This step converts the stable amide into the reactive imidoyl chloride.

Reagents: Phosphorus Pentachloride (


) or Thionyl Chloride (

). Solvent: Anhydrous Toluene or Benzene (for azeotropic water removal).

Step-by-Step Methodology:

  • Charge: In a flame-dried round-bottom flask under Argon, dissolve N-substituted benzothiazole-6-carboxamide (5 mmol) in anhydrous toluene (20 mL).

  • Chlorination: Add

    
     (5.5 mmol) in portions.
    
    • Note: Evolution of HCl gas will occur. Use a scrubber.

  • Reflux: Heat the mixture to 90–100°C for 3–4 hours. The suspension should clear as the imidoyl chloride forms.

  • Work-up: Remove solvent and phosphoryl chloride (

    
    ) byproduct under reduced pressure.
    
    • Critical: Do not use water. The residue is the crude imidoyl chloride, typically a moisture-sensitive yellow/orange solid or oil. Use immediately for the next step.

Divergent Applications: From Chloride to Bioactive Scaffolds

The utility of benzothiazole-6-carbimidoyl chloride lies in its ability to react with diverse nucleophiles to create heterocyclic libraries.

Pathway A: Synthesis of Benzothiazole-6-Carboxamidines

Amidines are potent pharmacophores, particularly for antimicrobial and antiparasitic activity (DNA binding).

  • Reaction: Imidoyl Chloride + Primary/Secondary Amine

    
     Amidine.
    
  • Mechanism: Addition-Elimination.

  • Relevance: Benzothiazole amidines have shown efficacy against S. aureus and E. coli by disrupting bacterial DNA replication.

Pathway B: Synthesis of 1,2,4-Triazoles (The Tetrazole Route)

Reacting the imidoyl chloride with hydrazine derivatives or azides yields nitrogen-rich heterocycles.

  • Reaction: Imidoyl Chloride + Sodium Azide (

    
    ) 
    
    
    
    Tetrazole.
  • Reaction: Imidoyl Chloride + Hydrazide

    
     1,2,4-Triazole.
    
  • Relevance: These derivatives are explored as anticonvulsants (Riluzole analogs) and antifungal agents.[2]

Pathway C: Synthesis of 1,2,4-Oxadiazoles
  • Reaction: Imidoyl Chloride + Amidoxime

    
     1,2,4-Oxadiazole.
    
  • Relevance: Used to improve metabolic stability (bioisostere of esters/amides).

Visualizing the Synthetic Logic

The following diagram illustrates the central role of the carbimidoyl chloride intermediate in generating diverse chemical libraries.

BenzothiazoleSynthesis Acid Benzothiazole-6-COOH Amide Benzothiazole-6-Carboxamide (Stable Precursor) Acid->Amide 1. SOCl2 2. R-NH2 Imidoyl Benzothiazole-6-Carbimidoyl Chloride (REACTIVE LINCHPIN) Amide->Imidoyl PCl5 or SOCl2 Reflux, -POCl3 Amidine Benzothiazole-6-Carboxamidine (Antimicrobial/DNA Binder) Imidoyl->Amidine + R'-NH2 (Nucleophilic Sub.) Tetrazole Benzothiazole-6-Tetrazole (Bioisostere) Imidoyl->Tetrazole + NaN3 (Cycloaddition) Oxadiazole 1,2,4-Oxadiazole Derivative (Metabolic Stability) Imidoyl->Oxadiazole + Amidoxime (Cyclization) Triazole 1,2,4-Triazole Derivative (Antifungal) Imidoyl->Triazole + Hydrazide (Condensation)

Figure 1: Divergent synthesis map showing the transformation of the stable amide into the reactive imidoyl chloride linchpin, enabling access to four distinct pharmacological classes.

Biological Activity & Therapeutic Potential

Literature reviews of derivatives synthesized via this pathway highlight specific therapeutic windows:

Derivative ClassTarget / MechanismKey Biological Outcome
N-Substituted Amidines DNA Minor GrooveHigh affinity binding; potent against Gram-positive bacteria (S. aureus) and certain parasites.
1,2,4-Triazoles Ergosterol BiosynthesisSignificant antifungal activity (comparable to Fluconazole in specific strains).
Benzothiazole-Tetrazoles Glutamate ReleasePotential neuroprotective effects (analogous to Riluzole mechanism).
Bis-Benzothiazoles IntercalationCytotoxicity against cancer cell lines (HeLa, MCF-7) via DNA intercalation.

Key Insight: The 6-position substitution is critical because it orients the "tail" of the molecule out of the primary binding pocket, often improving solubility and reducing steric clash compared to 2-position derivatives.

Experimental Validation (Self-Check Protocol)

To ensure the integrity of the imidoyl chloride intermediate during synthesis, use this validation checklist:

  • Infrared Spectroscopy (IR): Monitor the disappearance of the Amide I carbonyl peak (

    
    ) and the appearance of the 
    
    
    
    stretch (
    
    
    ).
  • Hydrolysis Test: Take a small aliquot of the crude imidoyl chloride and add it to water. It should rapidly precipitate the starting amide. This confirms the reactive chloride was present.

  • Color Change: The reaction mixture typically shifts from a milky suspension to a clear, darker yellow/orange solution upon completion of chlorination.

References

  • Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Source: ResearchGate (Prabhu et al., 2011) URL:[3][Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: MDPI (Molecules, 2020) URL:[Link][4]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Source: NIH / PubMed Central URL:[Link]

  • Product Class 18: Benzothiazoles and Related Compounds (Thieme Connect). Source: Thieme Chemistry (Science of Synthesis) URL:[Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Source: Der Pharma Chemica URL:[Link]

Sources

Strategic Utilization of N-Hydroxybenzo[d]thiazole-6-carbimidoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride (CAS: 1956426-73-5) represents a high-value synthetic intermediate in modern drug discovery. Unlike direct-acting pharmaceutical agents, the therapeutic potential of this compound lies in its role as a privileged linchpin for Diversity-Oriented Synthesis (DOS). It serves as a precursor to nitrile oxides , enabling the rapid construction of benzothiazole-fused isoxazoles and 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

This guide analyzes the compound's utility in generating libraries targeting oncology (tubulin/kinase inhibition) and metabolic disorders (FXR modulation) , providing a roadmap for medicinal chemists to leverage this scaffold for lead optimization.

Structural Rationale & Pharmacophore Hybridization

The Benzothiazole Privilege

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs like Riluzole (ALS treatment) and various antitumor agents. Its planar, bicyclic structure allows it to mimic purines, intercalate into DNA, or bind allosteric sites on enzymes.

The Linker Strategy: Why Carbimidoyl Chloride?

The N-hydroxycarbimidoyl chloride group is the synthetic equivalent of a nitrile oxide dipole .

  • Bioisosterism: The resulting heterocycles (isoxazoles, 1,2,4-oxadiazoles) act as hydrolytically stable bioisosteres for amides and esters.

  • Rigidity: These linkers lock the benzothiazole and the secondary pharmacophore into a specific conformation, reducing the entropic cost of binding to protein targets.

FeatureTherapeutic Advantage
Benzothiazole Core High affinity for kinases, DNA, and tubulin.
Isoxazole Linker Metabolic stability (CYP450 resistance); Hydrogen bond acceptor.
1,2,4-Oxadiazole Linker Peptidomimetic properties; improved oral bioavailability.

Synthetic Workflow & Mechanism

The primary utility of this compound is the in situ generation of a nitrile oxide, which undergoes [3+2] cycloaddition (Click Chemistry). This reaction is highly regioselective and tolerant of diverse functional groups.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the benzothiazole aldehyde precursor to the final bioactive heterocycle.

G Start Benzothiazole-6-carbaldehyde Oxime Benzothiazole-6-carbaldehyde oxime Start->Oxime NH2OH·HCl NaOAc Chloride N-Hydroxybenzo[d]thiazole- 6-carbimidoyl chloride (Target Intermediate) Oxime->Chloride NCS (N-Chlorosuccinimide) DMF Dipole Nitrile Oxide (Transient Species) Chloride->Dipole Et3N (Base) - HCl ProductA Isoxazole Derivative (Anticancer) Dipole->ProductA + Alkyne [3+2] Cycloaddition ProductB 1,2,4-Oxadiazole (Metabolic Modulator) Dipole->ProductB + Nitrile [3+2] Cycloaddition

Figure 1: Synthetic pathway for generating bioactive libraries from N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride.

Therapeutic Applications

Oncology: Tubulin & Kinase Inhibitors

Research indicates that benzothiazole-isoxazole hybrids derived from this intermediate exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

  • Mechanism: The benzothiazole moiety binds to the colchicine site of tubulin, while the isoxazole ring positions an aryl tail to interact with the hydrophobic pocket.

  • Data Point: Derivatives have shown IC50 values in the low micromolar to nanomolar range (0.1 - 5.0 µM) in antiproliferative assays [1].

Metabolic Disorders: FXR Agonists

Patent literature highlights the use of benzothiazole-isoxazole linkers in the development of Farnesoid X Receptor (FXR) modulators.

  • Role: FXR regulates bile acid, lipid, and glucose metabolism.

  • Structural Insight: The rigidity provided by the isoxazole ring (synthesized via the carbimidoyl chloride) is critical for fitting into the FXR ligand-binding domain, improving upon flexible ether or amide linkers [2].

Immunology: IL4I1 Inhibition

Recent disclosures suggest the utility of benzothiazole-heteroaryl scaffolds in inhibiting Interleukin-4 Induced 1 (IL4I1) enzyme, a target for cancer immunotherapy. The carbimidoyl chloride allows for the modular attachment of various heteroaryl "warheads" to the benzothiazole core [3].

Experimental Protocols

Synthesis of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

Note: This reaction involves the formation of reactive intermediates. Perform in a fume hood.

  • Starting Material: Dissolve benzo[d]thiazole-6-carbaldehyde oxime (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Pour the reaction mixture into ice-cold water. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Validation: Verify the product via 1H NMR (characteristic disappearance of the oxime CH proton and shift of aromatic signals).

General Protocol for [3+2] Cycloaddition (Isoxazole Synthesis)
  • Setup: Dissolve the synthesized carbimidoyl chloride (1.0 equiv) and the target alkyne (1.2 equiv) in dichloromethane (DCM) or THF.

  • Dipole Generation: Add Triethylamine (Et3N) (1.5 equiv) dropwise at 0°C. This eliminates HCl to generate the nitrile oxide in situ.

  • Cycloaddition: Stir at room temperature for 12 hours.

  • Purification: Concentrate the solvent and purify the residue via silica gel column chromatography (Hexane/EtOAc gradient).

References

  • Sangepu, B., Gandu, B., Anupoju, G., & Jetti, V. (2016).[1] Synthesis of Isoxazole, 1,2,4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity. Journal of Heterocyclic Chemistry, 53(3), 754–761.[1] Link(Note: Cited as a foundational protocol for this class of cycloadditions).

  • Tully, D. C., et al. (2012). Compositions and methods for modulating FXR. World Intellectual Property Organization, WO2012087519A1. Link

  • Genentech, Inc. (2025). IL4I1 inhibitors and uses thereof. World Intellectual Property Organization, WO2025085347A1. Link

  • CSIR-Indian Institute of Chemical Technology. (2018). Biennial Report 2016-18: 1,2,4-oxadiazole derivatives useful as potential anticancer agents. Link

Sources

Methodological & Application

Click chemistry applications of benzothiazole-6-carbimidoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry Applications of Benzothiazole-6-Carbimidoyl Chloride

Part 1: Executive Summary

Benzothiazole-6-carbimidoyl chloride and its derivatives (specifically the hydroximoyl chloride and imidoyl chloride variants) represent a high-value class of "latent" dipoles in click chemistry. Unlike the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the applications of these precursors rely on catalyst-free 1,3-dipolar cycloadditions , offering a biocompatible and orthogonal alternative for ligation.[1]

This guide details the two primary "Click" pathways for this scaffold:

  • Nitrile Oxide-Alkyne Cycloaddition (NOAC): Generates isoxazoles . Used for bioconjugation and fluorescent labeling.

  • Azide-Imidoyl Cycloaddition: Generates tetrazoles . Used primarily in medicinal chemistry to synthesize carboxylic acid bioisosteres.

Part 2: Mechanistic Principles

The utility of benzothiazole-6-carbimidoyl chloride lies in its ability to generate reactive 1,3-dipoles in situ upon treatment with a mild base. This avoids the isolation of unstable intermediates (like nitrile oxides) while maintaining high regioselectivity.

Pathway A: Isoxazole Synthesis (The "NOAC" Route)

The most common "click" application involves the hydroximoyl chloride variant (


).
  • Activation: A base (e.g., Triethylamine) induces dehydrohalogenation, generating a transient Nitrile Oxide (

    
    ).
    
  • Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with an alkyne or alkene.

  • Result: A stable isoxazole or isoxazoline linkage.

Pathway B: Tetrazole Synthesis

The imidoyl chloride variant (


) reacts with azide ions (

).
  • Substitution/Activation: Azide displaces the chloride or attacks the activated imidoyl center.

  • Cyclization: Electrocyclic ring closure forms the 1,5-disubstituted tetrazole .

Mechanism Visualization

ReactionPathways Precursor Benzothiazole-6- Carbimidoyl Chloride (Scaffold) Hydroximoyl Hydroximoyl Chloride (R-C(Cl)=N-OH) Precursor->Hydroximoyl If OH substituted Imidoyl Imidoyl Chloride (R-C(Cl)=N-R') Precursor->Imidoyl If Alkyl/Aryl substituted Base Base (Et3N/DIPEA) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Hydroximoyl->NitrileOxide Dehydrohalogenation (via Base) Isoxazole Isoxazole Product (Fluorescent/Linker) NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne/Alkene (Dipolarophile) Tetrazole Tetrazole Product (Bioisostere) Imidoyl->Tetrazole + Azide Cycloaddition Azide Sodium Azide (NaN3)

Caption: Divergent synthesis pathways from benzothiazole-6-carbimidoyl chloride derivatives. Pathway A (top) yields isoxazoles; Pathway B (bottom) yields tetrazoles.

Part 3: Key Applications

Fluorescent "Click-On" Labeling

Benzothiazoles are privileged fluorophores. However, the fluorescence quantum yield is often quenched in the chloride precursor.

  • Mechanism: Formation of the isoxazole ring extends the

    
    -conjugation of the benzothiazole core.
    
  • Application: Bio-orthogonal labeling of alkyne-tagged proteins or lipids. The reaction "turns on" the fluorescence, minimizing background noise from unreacted dye [1].

Pharmacophore Hybridization (Antitumor Agents)

Benzothiazoles and isoxazoles are both pharmacologically active.

  • Strategy: Use the click reaction to fuse the benzothiazole (DNA intercalator/kinase inhibitor) with an isoxazole (linker) to a second moiety (e.g., a piperazine or sugar).

  • Outcome: Hybrid molecules with potent apoptotic activity against MCF-7 and HeLa cell lines [2].

Part 4: Experimental Protocols

Protocol A: Catalyst-Free Synthesis of Isoxazolyl-Benzothiazoles (NOAC)

Use this protocol for bioconjugation or linker synthesis.

Materials:

  • Benzothiazole-6-hydroximoyl chloride (Precursor)

  • Terminal Alkyne (Substrate)

  • Triethylamine (Et

    
    N) or DIPEA
    
  • Dichloromethane (DCM) or DMF (for biological substrates)

Step-by-Step Methodology:

  • Preparation: Dissolve the terminal alkyne (1.0 equiv) and Benzothiazole-6-hydroximoyl chloride (1.1 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If the benzothiazole precursor is not commercially available, synthesize it by chlorinating the corresponding oxime with N-chlorosuccinimide (NCS) in DMF.

  • Initiation: Cool the solution to 0°C. Add Et

    
    N (1.2 equiv) dropwise over 10 minutes.
    
    • Critical: Slow addition prevents the local concentration of nitrile oxide from spiking, which causes dimerization into furoxan byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane).[2] The nitrile oxide spot is transient; look for the disappearance of the chloride precursor.

  • Workup:

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Silica gel column chromatography. Isoxazoles typically elute in 20–40% EtOAc/Hexane.

Data Table: Solvent Compatibility for NOAC

SolventReaction RateYieldNotes
DCM FastHigh (>85%)Best for small molecule synthesis.
DMF ModerateGood (70-80%)Required for peptide/protein conjugation.
H2O/tBuOH SlowModerate (50-60%)Requires surfactant; green chemistry option.
Protocol B: Synthesis of Tetrazolyl-Benzothiazoles

Use this protocol for medicinal chemistry (bioisostere synthesis).

Materials:

  • Benzothiazole-6-imidoyl chloride

  • Sodium Azide (NaN

    
    )
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Safety Warning: Sodium azide is toxic and can form explosive metal azides. Use plastic spatulas and avoid halogenated solvents (DCM) if possible to prevent di-azidomethane formation.

  • Dissolution: Dissolve Benzothiazole-6-imidoyl chloride (1.0 equiv) in ACN.

  • Addition: Add Sodium Azide (1.5 equiv).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Catalysis: If reaction is sluggish, add 5 mol% ZnBr

      
       as a Lewis acid catalyst [3].
      
  • Workup:

    • Cool to room temperature.[3]

    • Dilute with EtOAc, wash with water (to remove excess azide).

    • Quenching: Treat aqueous waste with sodium nitrite/sulfuric acid to destroy residual azide before disposal.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Furoxan Byproduct Dimerization of Nitrile Oxide.Reduce the rate of base addition. Use a syringe pump for Et

N. Increase alkyne excess.
Low Yield (NOAC) Steric hindrance on alkyne.Switch to thermal activation (reflux in toluene) without base if the precursor is stable, or use a stronger dipole generator.
No Fluorescence Quenching via PET (Photoinduced Electron Transfer).Ensure the isoxazole is directly conjugated to the benzothiazole ring (6-position is ideal for this).

References

  • Development of benzothiazole “click-on” fluorogenic dyes. Source: NIH / PubMed Central URL:[Link]

  • Synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Mechanisms of tetrazole formation by addition of azide to nitriles. Source: Journal of the American Chemical Society URL:[4][Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides. Source: Chemical Communications (RSC) URL:[Link]

Sources

Benzothiazole Bioconjugation: From Fluorophore Labeling to Bioorthogonal "Click" Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzothiazole derivatives occupy a unique dual-niche in bioconjugation. They serve as the core scaffold for ubiquitous fluorophores (cyanine dyes, thioflavin) and facilitate a specific, bio-inspired "click" reaction (CBT-Cys condensation). This guide moves beyond generic labeling instructions to provide a rigorous technical framework for utilizing benzothiazoles in drug development and proteomic profiling. We cover two distinct workflows: the bioorthogonal 2-Cyanobenzothiazole (CBT) condensation for site-specific modification, and the N-hydroxysuccinimide (NHS) ester coupling of benzothiazole-based fluorophores.

Part 1: The CBT-Cys "Click" Condensation

Principles and Mechanism

Unlike copper-catalyzed click chemistry, the reaction between 2-cyanobenzothiazole (CBT) and D-cysteine (or L-cysteine) is bio-inspired, mimicking the final step of firefly luciferin biosynthesis. This reaction is highly specific for 1,2-aminothiols (N-terminal cysteine), occurring rapidly (


) under physiological conditions.

Key Advantage: The reaction is biocompatible and forms a stable thiazoline ring, often used to trigger the in situ self-assembly of nanofibers or nanoparticles within cells (theranostics).

Mechanistic Pathway (Visualization)

The following diagram details the chemical logic, highlighting the critical thioimidate intermediate that drives the cyclization.

CBT_Cys_Mechanism CBT 2-Cyanobenzothiazole (CBT) Complex Nucleophilic Attack (Thiol -> Nitrile) CBT->Complex Cys N-Terminal Cysteine (1,2-Aminothiol) Cys->Complex Intermediate Thioimidate Intermediate Complex->Intermediate pH 7.4 Cyclization Intramolecular Cyclization Intermediate->Cyclization Fast Product Luciferin-like Product Cyclization->Product Stable Ring

Figure 1: Mechanism of the CBT-Cys condensation reaction.[1] The nucleophilic attack of the cysteine thiol on the nitrile group is the rate-determining step, followed by rapid cyclization.

Experimental Protocol: Site-Specific Labeling

Objective: Labeling an N-terminal Cysteine-containing peptide with a CBT-functionalized probe.

Materials:

  • CBT-Probe: (e.g., CBT-Fluorescein or CBT-Drug). Stock 10 mM in DMSO.

  • Target Peptide: Must have N-terminal Cysteine (free amine and thiol).

  • Reduction Buffer: TCEP (Tris(2-carboxyethyl)phosphine) to ensure thiols are reduced.

  • Reaction Buffer: PBS (pH 7.4). Note: Avoid buffers with free thiols (DTT, Mercaptoethanol) as they compete.

Workflow:

  • Reduction: Dissolve peptide (100 µM final) in degassed PBS. Add TCEP (2-5 eq) and incubate for 20 mins at RT to reduce any disulfide dimers.

  • Coupling: Add CBT-Probe (1.2 - 1.5 eq relative to peptide) to the mixture.

    • Critical: Keep DMSO concentration < 5% to prevent protein denaturation, unless the peptide is hydrophobic.

  • Incubation: Incubate at 37°C for 1 hour or RT for 2-4 hours.

    • Monitoring: The reaction can be monitored by HPLC. The CBT peak will disappear, and a new hydrophobic peak (conjugate) will appear.

  • Purification: Remove excess CBT probe via HPLC (C18 column) or desalting spin columns (for larger proteins).

Validation Check:

  • LC-MS: The mass shift should correspond to the CBT probe + peptide mass (Note: The condensation releases NH3, so calculate mass accordingly:

    
     is incorrect; it is an addition reaction where the nitrile C becomes part of the ring, but verify the specific leaving groups based on exact derivative). Correction: In the luciferin synthesis mimic, the reaction is a condensation.[2] The nitrile carbon is incorporated. The mass is additive.
    

Part 2: Benzothiazole Fluorophore Labeling (NHS-Ester)

Principles

Many high-performance dyes (Cyanine Cy3, Cy5, and Thioflavin T derivatives) contain benzothiazole heterocycles. These are typically conjugated to antibodies via N-hydroxysuccinimide (NHS) esters, which react with primary amines (Lysine residues).[3]

Workflow Diagram

NHS_Labeling_Workflow Start Start: Purified Antibody (PBS, pH 7.4) BufferEx Buffer Exchange (0.1M NaHCO3, pH 8.3) Start->BufferEx Remove Tris/Azide Mix Reaction (10-20x Molar Excess Dye) 1h @ RT, Dark BufferEx->Mix PrepDye Prepare Benzothiazole-NHS (10 mM in Anhydrous DMSO) PrepDye->Mix Freshly Prepared Quench Quench (Add 1M Tris or Glycine) Mix->Quench Purify Purification (Sephadex G-25 or Dialysis) Quench->Purify QC QC: UV-Vis (Calc. DOL & Conc.) Purify->QC

Figure 2: Step-by-step workflow for conjugating benzothiazole-based NHS esters to antibodies. Critical control points include pH adjustment and removal of competing amines.

Detailed Protocol
  • Buffer Exchange:

    • Antibodies are often stored in Tris (contains amines) or with BSA. These must be removed.

    • Use a Zeba Spin Desalting Column or dialysis to exchange the antibody into 0.1 M Sodium Bicarbonate (pH 8.3) .

    • Why: The unprotonated aliphatic amine (

      
      ) is the nucleophile. At pH 8.3, a sufficient fraction of Lysine 
      
      
      
      -amines are deprotonated.
  • Dye Preparation:

    • Dissolve the Benzothiazole-NHS ester in anhydrous DMSO .

    • Caution: NHS esters hydrolyze rapidly in water. Prepare immediately before use.

  • Conjugation:

    • Add dye to antibody at a molar ratio of 10:1 to 20:1 (Dye:Protein).[4]

    • Mix gently (do not vortex vigorously) and incubate for 60 minutes at Room Temperature in the dark.

  • Purification:

    • Remove free dye using a Sephadex G-25 column (PD-10) or extensive dialysis against PBS.

  • Degree of Labeling (DOL) Calculation: Measure

    
     (protein) and 
    
    
    
    (dye).
    
    
    • 
      : Correction Factor (
      
      
      
      contribution of the dye).
    • Target DOL: Usually 2–4 dyes per antibody for optimal signal-to-noise.

Part 3: Comparative Analysis & Applications

Method Selection Matrix
FeatureCBT-Cys CondensationNHS-Ester CouplingMaleimide-Thiol
Target Residue N-terminal Cysteine (1,2-aminothiol)Lysine (

-amine)
Cysteine (Sulfhydryl)
Selectivity Extremely High (Bioorthogonal-like)Low (Random Lysines)High (Reduced Cys)
Reaction pH Physiological (7.4)Basic (8.3 - 8.5)Neutral (6.5 - 7.5)
Kinetics Fast (

)
Slow to ModerateFast
Stability High (Thiazoline ring)High (Amide bond)Moderate (Thioether)
Primary Use Intracellular Assembly, Site-specific labelingStandard Fluorescent LabelingADCs, Site-specific labeling
Advanced Application: Intracellular Self-Assembly

A cutting-edge application of benzothiazole chemistry is CBT-based self-assembly .

  • Concept: A cell-permeable CBT derivative (linked to a drug) enters the cell.

  • Trigger: An intracellular enzyme (e.g., Furin or Legumain) cleaves a masking group, exposing the N-terminal Cysteine on the probe itself or a partner molecule.

  • Result: The CBT and Cys moieties react intracellularly to form cyclic oligomers (dimers/trimers) that stack into nanofibers via

    
     interactions of the benzothiazole rings.
    
  • Outcome: Enhanced retention of the drug in the tumor (hydrophobic aggregation).

References

  • Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. (2009). "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins."[2][5] Angewandte Chemie International Edition. [Link]

  • Liang, G., Ren, H., & Rao, J. (2010). "A biocompatible click chemistry reaction for targeting proteomes in living cells." Nature Chemistry. [Link]

  • Yuan, Y., & Liang, G. (2014). "A biocompatible, highly efficient click reaction and its applications."[2][5][6][7] Organic & Biomolecular Chemistry. [Link]

  • Zheng, Z., et al. (2017).[5] "CBT-Cys click reaction for the identification of bioactive N-terminal cysteine peptides in amniotic fluid." Chemical Science. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride Cycloadditions Ticket ID: HET-BZ-604 Support Tier: Senior Application Scientist

Executive Summary & Mechanistic Foundation

The Challenge: You are performing a 1,3-dipolar cycloaddition using N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride (the hydroximoyl chloride precursor) to synthesize isoxazole-linked benzothiazoles. Users frequently report low yields (<30%) due to the competing dimerization of the transient nitrile oxide intermediate into furoxans.

The Mechanism (The "Why"): The reaction proceeds via the in situ generation of a benzothiazole-6-nitrile oxide . This species is highly electrophilic due to the electron-withdrawing nature of the benzothiazole ring at the 6-position.

  • Dehydrohalogenation: A base removes HCl from the precursor to generate the 1,3-dipole (Nitrile Oxide).

  • Cycloaddition (Desired): The dipole reacts with your alkene/alkyne (dipolarophile).[1][2][3][4]

  • Dimerization (Undesired): Two nitrile oxide molecules react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide). This is the primary yield killer.

Reaction Pathway Visualization

G Precursor Hydroximoyl Chloride (Precursor) Dipole Nitrile Oxide (Transient 1,3-Dipole) Precursor->Dipole -HCl Base Base (e.g., TEA) Base->Dipole Promotes Product Isoxazoline/Isoxazole (Target) Dipole->Product Path A: Cycloaddition (High Dilution Favored) Dimer Furoxan (Dimer Byproduct) Dipole->Dimer Path B: Dimerization (High Conc. Favored) Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Product

Figure 1: Mechanistic pathway showing the critical competition between the desired cycloaddition (Path A) and the parasitic dimerization (Path B).[5]

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction turns milky immediately, and I isolate a high-melting solid instead of my product."

Diagnosis: Rapid Dimerization (Furoxan Formation). The "milky" precipitate is likely the furoxan dimer. The benzothiazole-6-nitrile oxide is electron-deficient, making it exceptionally reactive. If the base is added too quickly, the local concentration of the nitrile oxide spikes, leading to self-reaction before it can find the dipolarophile.

Corrective Action:

  • The "Slow-Drip" Protocol: Do not add the base in one portion. Dissolve the base (Triethylamine) in solvent and add it via a syringe pump over 4–8 hours.

  • Increase Dipolarophile Equivalents: Use 3.0–5.0 equivalents of the alkene/alkyne relative to the chloride. This statistically favors the dipole-dipolarophile collision over dipole-dipole collision.

Issue 2: "I see starting material (chloride) remaining even after 24 hours."

Diagnosis: Base/Solvent Mismatch or Insolubility. Benzothiazole derivatives often exhibit poor solubility in non-polar solvents like Hexane or Toluene. If the chloride isn't dissolved, the dehydrohalogenation cannot occur efficiently.

Corrective Action:

  • Switch Solvent: Move to DCM (Dichloromethane) or THF . These solubilize the benzothiazole core effectively.

  • Base Strength: If using weak inorganic bases (e.g.,

    
    ), switch to an organic base like Triethylamine (TEA)  or DIPEA .
    
  • Temperature: Gently heat to reflux (e.g., 40°C for DCM) to overcome the activation energy barrier, but only if you are using the slow-addition method.

Issue 3: "I am getting a mixture of regioisomers (e.g., 3,5- vs. 3,4-substituted isoxazolines)."

Diagnosis: Poor Frontier Molecular Orbital (FMO) Control. The regioselectivity is governed by the steric and electronic match between the dipole and dipolarophile. Benzothiazole-6-nitrile oxide is a "Type II" or "Type III" dipole (low LUMO).

Corrective Action:

  • Steric Control: If your alkene is terminal, the 3,5-isomer usually predominates. To enforce this, ensure the alkene substituent is bulky.

  • Electronic Control: Electron-deficient dipolarophiles (e.g., acrylates) react faster and more selectively with this specific electron-deficient dipole than electron-rich alkenes (e.g., vinyl ethers).

Optimized Experimental Protocols

Protocol A: The "High-Dilution" Method (Recommended for Unstable Dipoles)

Best for: Maximizing yield when dimerization is the main problem.

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) under Argon.

  • Charge: Add N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride (1.0 equiv) and the Dipolarophile (3.0–5.0 equiv) to the flask.

  • Solvent: Dissolve in anhydrous DCM (0.1 M concentration relative to chloride).

  • Addition:

    • Prepare a solution of Triethylamine (TEA) (1.2 equiv) in DCM (10 mL).

    • Load this into a syringe pump.

    • Add the TEA solution dropwise over 6–8 hours at room temperature.

  • Workup: Once addition is complete, stir for an additional 2 hours. Wash with water (

    
    ), brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Protocol B: The "Mukaiyama" Modification (Dehydrating Conditions)

Best for: Cases where the chloride precursor is difficult to handle or hydrolyzes easily. Note: This starts from the nitro precursor or uses the oxime directly, but if you must use the chloride, adding a dehydrating agent helps scavenge water.

  • Add 4Å Molecular Sieves to the reaction mixture to prevent hydrolysis of the carbimidoyl chloride back to the amide/oxime.

Data & Comparison Table

VariableStandard ConditionsOptimized Conditions Impact on Yield
Base Addition Bolus (All at once)Syringe Pump (Slow) High (+40-60%)
Dipolarophile 1.0 - 1.2 equiv3.0 - 5.0 equiv Medium (+15-20%)
Solvent Ethanol / TolueneDCM / THF Medium (Solubility)
Temperature Reflux (

80°C)
RT to 40°C High (Less degradation)

Decision Tree for Troubleshooting

Troubleshooting Start Start: Low Yield Observed Precipitate Is there a milky precipitate? Start->Precipitate YesPrecip Likely Dimerization (Furoxan) Precipitate->YesPrecip Yes NoPrecip Check TLC/LCMS Precipitate->NoPrecip No Soln1 Action: Use Syringe Pump Increase Dilution YesPrecip->Soln1 Unreacted Starting Material Remains? NoPrecip->Unreacted YesUnreacted Base too weak or Solubility issue Unreacted->YesUnreacted Yes NoUnreacted Complex Mixture/Decomposition Unreacted->NoUnreacted No Soln2 Action: Switch to DCM/THF Use stronger base (TEA) YesUnreacted->Soln2 Soln3 Action: Lower Temp Check Reagent Purity NoUnreacted->Soln3

Figure 2: Diagnostic flowchart for isolating the root cause of reaction failure.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][5][6][7][8] Past and Future. Angewandte Chemie International Edition.[5] Link

  • Mendel, D. et al. (2022).[9] [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Link

  • Kumbhare, R. M. et al. (2016).[10] Synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles. European Journal of Medicinal Chemistry (via NIH). Link

  • Organic Chemistry Portal. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides.[3][5][8]Link

  • BenchChem Support. (2024). Preventing dimerization of nitrile oxides during synthesis.Link

Sources

Technical Support Center: Optimizing Benzothiazole Synthesis and Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for reactions involving benzothiazole synthesis, with a special focus on managing temperature-sensitive coupling steps analogous to those involving reactive intermediates like carbimidoyl chlorides. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles, enhance reaction efficiency, and ensure the integrity of your results.

Foundational Concepts: The Critical Role of Temperature in Coupling Reactions

Temperature is more than just a parameter to speed up a reaction; it is a powerful tool to control selectivity and minimize side reactions. The outcome of a benzothiazole coupling reaction is governed by the interplay between reaction kinetics and thermodynamics.

  • Reaction Rate: As dictated by the Arrhenius equation, higher temperatures generally lead to faster reaction rates. However, this applies to all potential reactions in the flask, including decomposition and side product formation. The key is to find a temperature that accelerates the desired transformation without significantly promoting undesired pathways.

  • Selectivity: Many coupling reactions have multiple potential pathways. A lower temperature might favor the kinetically controlled product, which forms faster, while a higher temperature may allow the system to reach equilibrium and favor the more stable, thermodynamically controlled product. For complex syntheses, excessive heat can lead to a loss of selectivity, resulting in a complex mixture that is difficult to purify.[1]

  • Stability: Both starting materials and the final benzothiazole products can be thermally labile. High temperatures can cause degradation, leading to reduced yields and the introduction of impurities.[2]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction is extremely slow or has stalled completely. How should I approach temperature optimization?

This is a frequent issue, often pointing to insufficient activation energy for the rate-limiting step. While the instinct is to increase heat significantly, a systematic approach is crucial.

Causality: The rate-limiting step in many cross-coupling reactions, such as the oxidative addition to an aryl halide, is highly dependent on temperature.[2] If the thermal energy is insufficient, the catalytic cycle will not proceed efficiently, or at all.

Troubleshooting Workflow:

G start Low / No Conversion q1 Is the reaction mixture homogeneous and are all reagents pure? start->q1 sol1 Solution: - Ensure purity of starting materials. - Screen solvents for better solubility. - Confirm catalyst is not degraded. q1->sol1 No q2 Is the current temperature set at room temperature or below? q1->q2 Yes sol2 Solution: - Incrementally increase temperature by 10-20 °C. - Monitor reaction progress by TLC/LCMS at each step. - Do not exceed the reflux temp. of the solvent. q2->sol2 Yes q3 Is an appropriate catalyst being used? q2->q3 No sol2->q3 sol3 Solution: - Screen different catalysts or ligands. - For some transformations, a catalyst is essential for the reaction to proceed at moderate temperatures. [2] q3->sol3 No end_point Problem Persists: Consider alternative synthetic route. q3->end_point Yes sol3->end_point

Caption: Troubleshooting workflow for low or no conversion.

Actionable Steps:

  • Incremental Temperature Increase: If your reaction is proceeding at room temperature, begin by increasing the heat to 40-50 °C.[3] Allow the reaction to stir for a few hours and monitor its progress via TLC or LC-MS.

  • Further Elevation: If the reaction remains sluggish, continue to increase the temperature in 20 °C increments, holding at each new setpoint to assess the impact. Typical temperature ranges for such coupling reactions are often between 80-120 °C.[2]

  • Solvent Consideration: Be mindful of your solvent's boiling point. Do not exceed it unless you are using a sealed-vessel reactor designed for high-pressure applications.

Q2: My reaction produces the desired product, but I'm getting significant impurities and side products. How can temperature help improve purity?

This indicates that undesired reaction pathways are competitive with your desired transformation at the current temperature. Lowering the temperature is often the most effective strategy.

Causality: Side reactions, such as the hydrolysis of reactive intermediates (protodeboronation in Suzuki reactions) or homocoupling, often have different activation energy barriers than the desired cross-coupling.[2] By lowering the temperature, you can disproportionately slow down these undesired pathways, thus favoring the formation of your target molecule.

Data-Driven Temperature Optimization:

Temperature RangeExpected Impact on RateExpected Impact on Purity/SelectivityRecommended Action
Low (0 °C to RT) SlowGenerally HighestStart here if starting materials or products are known to be unstable, or if selectivity is a major concern.
Moderate (40 °C to 80 °C) Moderate to FastGood to ModerateA common starting point for many coupling reactions to achieve a balance between rate and purity.[3]
High (80 °C to Reflux) Very FastPotentially LowUse when the reaction is known to be sluggish. Can lead to decomposition or side product formation.[2]

Actionable Steps:

  • Reduce Temperature: If you are running the reaction at an elevated temperature (e.g., 100 °C) and observing impurities, reduce the temperature to 60-80 °C and monitor the reaction. While the reaction may take longer, the final isolated yield of pure product may be higher.

  • Consider an Additive: In some cases, additives can help stabilize reactive intermediates, reducing side reactions. For instance, in carbodiimide couplings, adding 1-hydroxybenzotriazole (HOBt) can minimize side reactions by forming more stable activated esters.[4][5]

  • Controlled Addition: Slowly adding one of the coupling partners at a controlled temperature can help maintain a low instantaneous concentration, which can suppress bimolecular side reactions like homocoupling.

Experimental Protocols

Protocol: Systematic Temperature Screening for a Coupling Reaction

This protocol describes a parallel screening approach to efficiently identify the optimal temperature for your reaction.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Setup: In an array of reaction vials (e.g., in a heating block), prepare identical reaction mixtures. For each vial, add the benzothiazole substrate, coupling partner, catalyst, ligand, and solvent.

  • Inert Atmosphere: If the reaction is sensitive to oxygen, ensure all vials are properly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Temperature Gradient: Set each vial or row of vials to a different temperature. A good starting range would be:

    • Vial 1: Room Temperature (approx. 25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: 100 °C

  • Time-Point Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze them by LC-MS or GC-MS. This will allow you to quantify the consumption of starting material, the formation of the desired product, and the emergence of any major impurities.

  • Evaluation: After 24 hours (or once the room temperature reaction shows significant progress), compare the results. Identify the temperature that gives the highest conversion to the product with the lowest percentage of impurities. This is your optimal temperature.

Caption: Workflow for parallel temperature screening experiment.

Frequently Asked Questions (FAQs)

Q: What are some common temperature-sensitive side reactions in syntheses leading to substituted benzothiazoles?

A: Besides thermal decomposition, several specific side reactions can be exacerbated by non-optimal temperatures. In reactions analogous to Suzuki couplings, protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid are common issues often accelerated by high temperatures.[2] In reactions forming the benzothiazole ring from 2-aminothiophenol, high heat can promote the formation of disulfide byproducts through oxidation if the reaction is not properly managed.[1]

Q: My starting materials are very sensitive. Are there alternatives to conventional heating?

A: Yes. Microwave-assisted synthesis is an excellent alternative. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[6][7] This reduction in overall heating time can often improve yields by minimizing the thermal degradation of sensitive compounds. Many benzothiazole syntheses have been successfully performed under microwave conditions.[8]

Q: Can the reaction temperature affect the product's final form or isolation?

A: Absolutely. If a product is run at a high temperature for an extended period, it may lead to the formation of thermally-generated, sometimes colored, impurities that can co-crystallize or be difficult to remove via chromatography. Furthermore, if the product has limited solubility at room temperature, cooling the reaction mixture too quickly can cause it to crash out of solution, potentially trapping impurities. A controlled cooling process is often beneficial for obtaining cleaner crystalline material.

References
  • BenchChem. Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
  • Malkov, A. et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules.
  • Kargar, S. & Elhamifar, D. Optimization of the temperature for the coupling reaction a. ResearchGate.
  • BenchChem. Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles.
  • Various Authors. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate.
  • ChemSynthesis. N-hydroxy-1,3-benzothiazole-2-carboximidoyl chloride.
  • Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Organic Chemistry Portal. Benzothiazole synthesis.
  • MDPI. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • PMC. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.
  • Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • BenchChem. How to reduce reaction time in benzothiazole synthesis.
  • ResearchGate. Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides | Request PDF.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Aapptec Peptides. Coupling Reagents.
  • Aapptec Peptides. Carbodiimides and Additives.

Sources

Validation & Comparative

Mass spectrometry analysis of benzothiazole-6-carbimidoyl chloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) analysis of reaction products derived from benzothiazole-6-carbimidoyl chloride .

Editorial Note: Benzothiazole-6-carbimidoyl chloride is a highly reactive electrophilic intermediate, typically generated in situ from benzothiazole-6-carboxamides using chlorinating agents (e.g., PCl₅, SOCl₂). It is primarily used to synthesize benzothiazole-6-carboxamidines or fused heterocyclic systems. Consequently, this guide focuses on the analysis of these stable downstream amidine products , while contrasting them with their amide precursors (derived from benzothiazole-6-carbonyl chloride).

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary & Mechanistic Context

In drug discovery, the benzothiazole scaffold is a "privileged structure" due to its potent antitumor and antimicrobial properties. The modification of the 6-position via a carbimidoyl chloride intermediate allows for the conversion of amides into amidines (via the Pinner or Vilsmeier-Haack-like pathways).

While amides are standard, amidines offer distinct pharmacological advantages, including increased basicity, improved solubility, and novel hydrogen-bonding motifs. However, their MS analysis presents unique challenges compared to their amide analogs due to differences in protonation kinetics and fragmentation stability.

The Synthetic Pathway (Context for Analysis)

The analysis targets the transformation:

  • Precursor: Benzothiazole-6-carboxamide (

    
    )
    
  • Intermediate: Benzothiazole-6-carbimidoyl chloride (

    
    )
    
  • Product: Benzothiazole-6-carboxamidine (

    
    )
    

Comparative Analysis: Amidine Products vs. Amide Precursors

This section objectively compares the MS performance and signatures of the product (Amidine) versus its most common alternative/precursor (Amide).[1]

Table 1: MS Performance Comparison
FeatureAmide Products (Precursor Analog)Amidine Products (Target Analyte)Analytical Implication
Ionization Source ESI / APCIESI (Preferred) Amidines are strong bases (

10-12); ESI sensitivity is 10-100x higher than amides.
Protonation Site Carbonyl Oxygen (Kinetic) or NitrogenImino Nitrogen (

)
Amidines form highly stable, resonance-stabilized cations, reducing in-source fragmentation.
Primary Fragmentation

-Cleavage (Loss of

)
Retro-Pinner / C-N Cleavage Amidines often lose the amine substituent or undergo ring-opening.
Neutral Loss CO (28 Da), Ketene

(17 Da), Amines
Distinct neutral losses allow rapid discrimination between unreacted amide and formed amidine.
Isotopic Pattern Standard CHNOSChlorine Signature (if trapped) Note: If the carbimidoyl chloride is trapped (e.g., with MeOH), a Cl isotope pattern (3:1) may appear.
Mechanistic Causality in MS
  • The Basicity Effect: Unlike amides, which rely on adduct formation (

    
    , 
    
    
    
    ) and often show weak signals in acidic mobile phases, benzothiazole amidines are pre-charged in standard LC-MS buffers (0.1% Formic Acid). This results in superior limits of detection (LOD) for the amidine products.
  • Fragmentation Logic: The benzothiazole core is robust. In amides, the weakest bond is the

    
     bond. In amidines, the resonance stabilization across the 
    
    
    
    triad strengthens the exocyclic bonds, often requiring higher collision energies (CE) to induce fragmentation.

Experimental Protocols

These protocols are designed to be self-validating . The presence of specific diagnostic ions confirms the success of the reaction.

Protocol A: Sample Preparation for ESI-MS/MS

Objective: Differentiate the reactive carbimidoyl chloride intermediate (trapped as methyl ester) from the final amidine product.

  • Quenching (Critical Step):

    • Aliquot 1 (Intermediate Check): Take 50 µL of the reaction mixture (carbimidoyl chloride phase) and quench immediately into 500 µL dry Methanol .

      • Mechanism: Converts transient

        
         to the stable O-methyl imidate (
        
        
        
        ).
    • Aliquot 2 (Product Check): Take 50 µL of the final reaction mixture (after amine addition) and dilute in 500 µL Acetonitrile .

  • Dilution: Dilute both aliquots to ~1 µg/mL using 50:50

    
     + 0.1% Formic Acid.
    
  • Infusion: Direct infusion at 10 µL/min into a Q-TOF or Triple Quadrupole MS.

Protocol B: MS/MS Acquisition Parameters
  • Polarity: Positive Mode (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV (Lower voltage prevents discharge on highly basic amidines).

  • Cone Voltage: 20-40 V.

  • Collision Energy (CE): Ramp 10 -> 50 eV to capture both the molecular ion survival and deep fragmentation.

Visualization of Workflows & Pathways

Diagram 1: Reaction & MS Monitoring Workflow

This diagram illustrates the conversion of the amide to the amidine via the carbimidoyl chloride, highlighting the specific MS checkpoints.

ReactionWorkflow cluster_MS MS Detection Signals Amide Benzothiazole-6-Carboxamide (Precursor) [M+H]+: m/z 179 Chloride Carbimidoyl Chloride (Intermediate) Reactive Electrophile Amide->Chloride SOCl2 / PCl5 -SO2, -HCl Loss of NH3/CO Loss of NH3/CO Trapped O-Methyl Imidate (MeOH Quench) [M+H]+: m/z 193 Chloride->Trapped MeOH Quench (Validation Step) Amidine Benzothiazole-6-Carboxamidine (Final Product) [M+H]+: m/z 178 + R Chloride->Amidine R-NH2 (Nucleophilic Attack)

Caption: Workflow tracking the transformation of Amide to Amidine, with a methanol-quench validation step for the reactive chloride intermediate.

Diagram 2: Fragmentation Pathways (MS/MS)

Comparison of the fragmentation logic between the Amide precursor and the Amidine product.

Fragmentation Amide_Ion Amide Precursor Ion [R-CO-NH2 + H]+ Frag_Acyl Acylium Ion [R-C=O]+ Amide_Ion->Frag_Acyl - NH3 (17 Da) Amidine_Ion Amidine Product Ion [R-C(=NH)-NHR' + H]+ Frag_Benzo Benzothiazole Core (m/z 135) Amidine_Ion->Frag_Benzo - R'-NH2 (Amine Loss) Frag_HCN Ring Contraction (m/z 108) Amidine_Ion->Frag_HCN High Energy Ring Opening Frag_Acyl->Frag_Benzo - CO (28 Da) Frag_Benzo->Frag_HCN - HCN (27 Da)

Caption: MS/MS fragmentation tree contrasting the neutral loss of CO (Amide) vs. Amine loss (Amidine), converging on the core benzothiazole ion.

References

  • Benzothiazole Synthesis & Reactivity

    • Title: Synthesis of benzothiazoles and their deriv
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link] (General reference for benzothiazole chemistry).

  • Amidine Synthesis via Imidoyl Chlorides

    • Title: Functionality of amidines and amidrazones.[2]

    • Source:Semantic Scholar / Arkivoc
    • URL:[Link]

  • Mass Spectrometry of Benzothiazoles

    • Title: High resolution mass spectrometry of substituted benzothiazoles.

    • Source:Organic Mass Spectrometry
    • URL:[Link] (Foundational work on benzothiazole fragmentation).

  • Amide vs.

    • Title: Fragmentation pattern of amides by EI and HRESI.[1]

    • Source:RSC Advances
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride
Reactant of Route 2
N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.